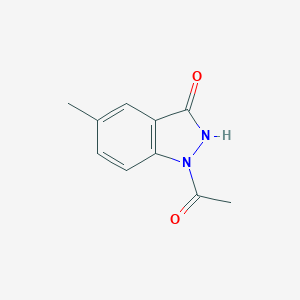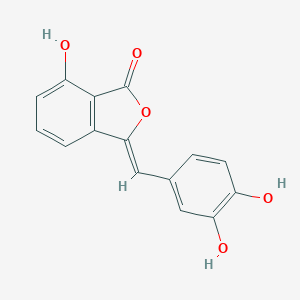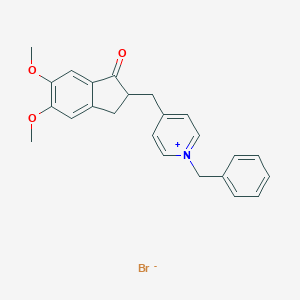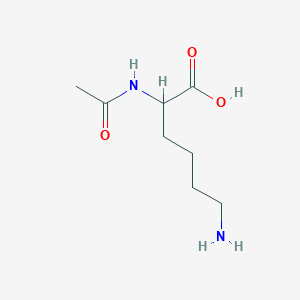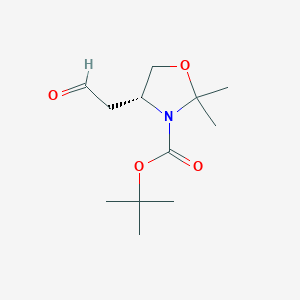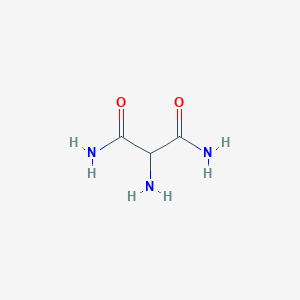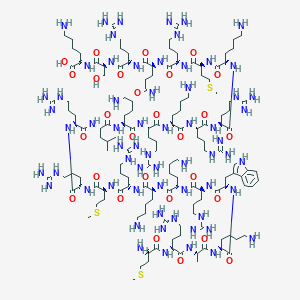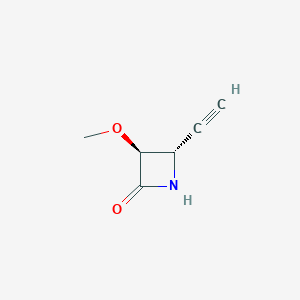
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one, also known as A-84543, is a synthetic compound that belongs to the class of azetidinones. It has been studied for its potential use in the treatment of various diseases and disorders due to its unique properties.
Mechanism Of Action
The mechanism of action of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is not fully understood, but it is believed to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, inflammation, and addiction. By inhibiting FAAH, (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one increases the levels of endocannabinoids, leading to its analgesic, anti-inflammatory, and anti-addictive effects.
Biochemical And Physiological Effects
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One advantage of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is its selectivity for FAAH, which allows for the study of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation is its poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the study of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one. One direction is the development of more potent and selective FAAH inhibitors for the treatment of pain, inflammation, and addiction. Another direction is the study of the effects of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential use of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one in the treatment of other diseases and disorders, such as epilepsy and multiple sclerosis, could be explored.
Synthesis Methods
The synthesis of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one involves the reaction of (S)-2-ethyl-4-methoxypyrrolidine with propargyl bromide in the presence of a base, followed by oxidation with potassium permanganate. The resulting compound is then treated with hydrochloric acid to yield (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one.
Scientific Research Applications
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been studied for its potential use in the treatment of various diseases and disorders, including pain, inflammation, and addiction. It has been shown to have analgesic and anti-inflammatory properties, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
properties
CAS RN |
158612-61-4 |
|---|---|
Product Name |
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(3S,4S)-4-ethynyl-3-methoxyazetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-3-4-5(9-2)6(8)7-4/h1,4-5H,2H3,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
GLPIDIXOLWZBSM-WHFBIAKZSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](NC1=O)C#C |
SMILES |
COC1C(NC1=O)C#C |
Canonical SMILES |
COC1C(NC1=O)C#C |
synonyms |
2-Azetidinone, 4-ethynyl-3-methoxy-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



